Nexopamil racemate

dual-target pharmacology calcium channel blocker 5-HT2 receptor antagonist

Researchers requiring a combined Ca²⁺ channel and 5-HT₂ receptor antagonist for myocardial ischemia-reperfusion or thrombosis models face limited sourcing options for validated dual-mechanism agents. Nexopamil racemate directly addresses this gap. - Superior antifibrillatory efficacy vs. diltiazem in head-to-head VT/VF models (0% vs. 25% incidence, p<0.03)【Local Evidence†】. - Potent 5-HT₂-mediated antiplatelet activity (IC₅₀ 81 nM in dog PRP) unattainable with monotherapy Ca²⁺ channel blockers【Local Evidence†】. - Reliable supply with documented in vivo validation; ideal for labs investigating combined Ca²⁺/5-HT₂ pathways.

Molecular Formula C24H40N2O3
Molecular Weight 404.6 g/mol
CAS No. 116759-35-4
Cat. No. B1663298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNexopamil racemate
CAS116759-35-4
Molecular FormulaC24H40N2O3
Molecular Weight404.6 g/mol
Structural Identifiers
SMILESCCCCCCN(C)CCCC(C#N)(C1=CC(=C(C(=C1)OC)OC)OC)C(C)C
InChIInChI=1S/C24H40N2O3/c1-8-9-10-11-14-26(4)15-12-13-24(18-25,19(2)3)20-16-21(27-5)23(29-7)22(17-20)28-6/h16-17,19H,8-15H2,1-7H3
InChIKeySKDZEFVVFACNLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nexopamil Racemate Pharmacological Profile


Nexopamil racemate (CAS 116759-35-4) is the racemic mixture of Nexopamil, a phenylalkylamine derivative structurally related to verapamil [1]. Unlike conventional calcium channel blockers that target L-type voltage-operated Ca²⁺ channels exclusively, Nexopamil racemate functions as a combined Ca²⁺ channel blocker and 5-HT₂ receptor antagonist [2]. This dual mechanism confers antiplatelet and vasodilatory effects that extend beyond monotherapy approaches, with in vitro and in vivo activity demonstrated against serotonin-induced platelet aggregation and intracoronary thrombus formation [3].

Dual Ca²⁺ channel / 5-HT₂ receptor target study fit
Supports ischemia-reperfusion and thrombosis model research
Platelet aggregation pathway context with serotonergic involvement

Nexopamil Racemate Functional Selectivity


Nexopamil racemate cannot be functionally replaced by conventional calcium channel blockers such as verapamil or diltiazem because its dual-target pharmacology (simultaneous Ca²⁺ channel blockade and 5-HT₂ receptor antagonism) produces qualitatively distinct outcomes in both in vitro and in vivo models [1]. The antiplatelet efficacy conferred by 5-HT₂ antagonism augments Ca²⁺ channel blockade-mediated vasodilation, whereas monotherapy calcium antagonists lack this complementary mechanism [2]. Head-to-head comparison data demonstrate that Nexopamil provides superior protection against reperfusion-induced arrhythmias relative to diltiazem, underscoring that the dual-mechanism property is not additive but functionally integrated [3]. Procurement of generic Ca²⁺ channel blockers would therefore not reproduce the full pharmacological profile required for research applications targeting combined Ca²⁺/5-HT₂ pathways or thrombotic models with serotonergic involvement.

Nexopamil racemate: dual Ca²⁺ channel blockade + 5-HT₂ receptor antagonism
Conventional Ca²⁺ blockers (verapamil, diltiazem) lack 5-HT₂ antagonism; platelet inhibition may not transfer
Reported antifibrillatory outcome in ischemia-reperfusion model
Diltiazem monotherapy profile may not reproduce the reported dual-mechanism endpoint
Serotonin-induced platelet aggregation inhibition via 5-HT₂ receptors
Pure Ca²⁺ channel blockers do not engage 5-HT₂ pathway; substitution risks loss of serotonergic component

Nexopamil Racemate Quantitative Evidence


Dual-Mechanism: Ca²⁺ Channel and 5-HT₂ Antagonism

Nexopamil racemate, as a verapamil derivative, uniquely blocks both L-type voltage-operated Ca²⁺ channels and 5-HT₂ receptors [1]. Unlike its parent compound verapamil (exclusively a Ca²⁺ channel blocker) or ketanserin (exclusively a 5-HT₂ antagonist), Nexopamil racemate combines these two activities in a single molecular entity [2].

Dual Ca²⁺/5-HT₂ target engagement
Class-level
L-type Ca²⁺ channel + 5-HT₂ receptor dual mechanism
Distinct from verapamil (Ca²⁺ only) and ketanserin (5-HT₂ only); research model specificity review
Inferred from structural class; confirmatory target-engagement data recommended
dual-target pharmacology calcium channel blocker 5-HT2 receptor antagonist verapamil derivative

Superior Antifibrillatory Efficacy vs. Diltiazem

In a head-to-head canine model of myocardial ischemia-reperfusion, Nexopamil demonstrated statistically superior protection against reperfusion-induced ventricular tachyarrhythmias compared to diltiazem [1].

Antifibrillatory effect vs. diltiazem
Head-to-head
VT/VF incidence: 0/6 (0%) vs. diltiazem 2/8 (25%), p < 0.03
Supports ischemia-reperfusion model endpoint context
Canine model, abrupt reperfusion; single-dose i.v. administration
arrhythmia myocardial ischemia reperfusion injury ventricular fibrillation

In Vitro Antiplatelet Activity Against Serotonin

Nexopamil potently inhibits serotonin-induced platelet aggregation in canine platelet-rich plasma (PRP) with an IC₅₀ of 81 nM [1]. This effect is attributable to 5-HT₂ receptor antagonism, a mechanism absent in pure Ca²⁺ channel blockers such as verapamil or diltiazem [2].

Serotonin-induced platelet aggregation IC₅₀
Reported
IC₅₀ = 81 nM (canine PRP)
Supports platelet aggregation assay context; 5-HT₂ antagonism pathway-specific
Lot-to-lot quality control benchmark; mechanism absent in pure Ca²⁺ blockers
platelet aggregation serotonin receptor antagonism antithrombotic PRP assay

In Vivo Antithrombotic Efficacy in Coronary Thrombosis

In a canine model of coronary artery stenosis with intimal damage, Nexopamil (0.05 mg/kg i.v.) completely abolished cyclic flow reductions (CFRs) within 30 minutes of administration, without significantly altering hemodynamic parameters [1].

Coronary cyclic flow reduction (CFR) abolition
Reported
Complete CFR elimination at 0.05 mg/kg i.v. within 30 min
Supports coronary thrombosis model endpoint review
Canine stenosis/intimal damage model; no significant hemodynamic alteration reported
coronary thrombosis cyclic flow reductions in vivo antithrombotic canine model

Nexopamil Racemate Research Applications


Myocardial Ischemia-Reperfusion Arrhythmia

Nexopamil racemate is indicated for experimental models of myocardial ischemia-reperfusion where protection against ventricular tachycardia and fibrillation is the primary endpoint. The direct head-to-head comparison demonstrating superior antifibrillatory efficacy versus diltiazem (0% vs. 25% VT/VF incidence, p < 0.03) validates its use in arrhythmia studies requiring combined Ca²⁺ channel and 5-HT₂ receptor blockade [3].

Platelet Aggregation Assays (Serotonergic)

Researchers studying serotonin-mediated platelet activation should utilize Nexopamil racemate, which exhibits potent inhibition of serotonin-induced platelet aggregation with an IC₅₀ of 81 nM in dog PRP [3]. Pure Ca²⁺ channel blockers lack this serotonergic component, making Nexopamil racemate the appropriate selection for assays where 5-HT₂ receptor antagonism is mechanistically required.

Coronary Thrombosis Models

Nexopamil racemate is validated for in vivo coronary thrombosis research using canine models of arterial stenosis and intimal damage. The compound completely abolishes cyclic flow reductions (CFRs) at 0.05 mg/kg i.v. within 30 minutes without altering systemic hemodynamics [3], providing a reliable pharmacological tool for investigating combined antithrombotic mechanisms.

Mesangial Cell Proliferation & Contraction

Nexopamil racemate inhibits serotonin-induced mesangial cell contraction and [³H]thymidine incorporation (proliferation) in a concentration-dependent manner, with significant effects observed at concentrations above 10⁻⁷ M [3]. This application is particularly relevant for renal research involving glomerular sclerosis where both Ca²⁺ channel and 5-HT₂ receptor pathways contribute to pathophysiology.

Application
Selection Property
Validation Focus
Myocardial ischemia-reperfusion arrhythmia studies
Dual Ca²⁺ channel/5-HT₂ target engagement
Reperfusion arrhythmia endpoint review
Platelet aggregation assays (serotonergic pathway)
5-HT₂ receptor antagonism context
Platelet aggregation endpoint review
Coronary thrombosis models
Combined antithrombotic mechanism context
Coronary flow/cyclic flow reduction endpoint review
Mesangial cell proliferation/contraction research
Ca²⁺/5-HT₂ pathway involvement
Cell proliferation and contraction endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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